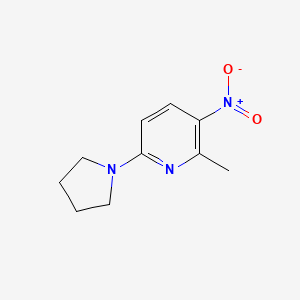

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

説明

特性

IUPAC Name |

2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYOWGFBSDSDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Synthesis and Functionalization

A common precursor is 2-methyl-6-chloropyridine , which allows for substitution at the 6-position.

Nucleophilic substitution at 6-position: Reaction of 2-methyl-6-chloropyridine with pyrrolidine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enables displacement of chlorine by pyrrolidin-1-yl to yield 2-methyl-6-(pyrrolidin-1-yl)pyridine.

Nitration at 3-position: Subsequent nitration is performed using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acid under controlled temperature (typically 0–5 °C) to introduce the nitro group selectively at the 3-position. The electron-donating effect of the pyrrolidinyl group directs nitration ortho/para to itself, favoring the 3-position.

Alternative Route: Direct Nucleophilic Aromatic Substitution on 3-nitro-6-chloropyridine

Starting from 3-nitro-6-chloropyridine , nucleophilic substitution with pyrrolidine in the presence of a base (e.g., potassium carbonate) in solvents like DMF or acetonitrile under reflux conditions affords 3-nitro-6-(pyrrolidin-1-yl)pyridine.

Methylation at the 2-position can then be achieved via directed lithiation followed by methyl iodide quenching or by starting from 2-methyl substituted pyridine derivatives.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine, base (K2CO3 or Et3N) | DMF, Acetonitrile | Reflux (~100–140 °C) | 2–24 hours | Inert atmosphere (N2) preferred |

| Nitration | HNO3 or HNO3/H2SO4 mixture | None or Acetic Acid | 0–5 °C (controlled) | 1–3 hours | Temperature control critical for regioselectivity |

| Methylation (if post-substitution) | LDA or n-BuLi, then MeI | THF or Ether | -78 °C to 0 °C | 1–3 hours | Requires dry, inert conditions |

Representative Experimental Procedure (Literature-Based)

-

To a stirred solution of 2-methyl-6-chloropyridine (1 equiv) in dry DMF, pyrrolidine (1.2 equiv) and potassium carbonate (2 equiv) are added under nitrogen atmosphere.

The mixture is heated at reflux (120 °C) for 12 hours.

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The obtained 2-methyl-6-(pyrrolidin-1-yl)pyridine is dissolved in glacial acetic acid.

A nitrating mixture of nitric acid and sulfuric acid (carefully cooled to 0 °C) is added dropwise.

The reaction is maintained at 0–5 °C for 2 hours.

The mixture is poured onto crushed ice, neutralized, and the precipitate is filtered and dried.

Mechanistic Insights

The nucleophilic aromatic substitution proceeds via the addition-elimination mechanism favored by the electron-withdrawing effect of the chlorine substituent and the electron-donating nature of the pyrrolidine ring.

The nitration step is electrophilic aromatic substitution, where the directing effects of substituents govern regioselectivity. The pyrrolidinyl group is an ortho/para-director, and the methyl group is also ortho/para-directing, which together favor substitution at the 3-position.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference/Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Methyl-6-chloropyridine | Nucleophilic substitution | Pyrrolidine, K2CO3 | DMF | Reflux | 75–85 | Common S_NAr substitution |

| 2 | 2-Methyl-6-(pyrrolidin-1-yl)pyridine | Nitration | HNO3/H2SO4 | Acetic acid | 0–5 °C | 60–70 | Regioselective nitration |

| 3 | 3-Nitro-6-chloropyridine | Nucleophilic substitution | Pyrrolidine, base | DMF or Acetonitrile | Reflux | 70–80 | Alternative route |

| 4 | 3-Nitro-6-(pyrrolidin-1-yl)pyridine | Methylation at 2-position | LDA or n-BuLi, MeI | THF or Ether | -78 to 0 °C | 50–65 | Requires dry and inert conditions |

Research Findings and Optimization

Use of polar aprotic solvents such as DMF or acetonitrile is essential to facilitate nucleophilic aromatic substitution by stabilizing the transition state and solubilizing reactants.

Temperature control during nitration is critical to avoid multiple nitrations or decomposition.

The choice of base in nucleophilic substitution affects reaction rate and yield; potassium carbonate is common, but triethylamine or diisopropylethylamine can also be used.

Purification typically involves aqueous workup, extraction, and recrystallization.

Recent patent literature indicates scalable, safe, and cost-effective processes for related pyrrolidinyl-substituted pyridines, highlighting the potential for industrial synthesis.

化学反応の分析

Types of Reactions

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Methyl-6-(pyrrolidin-1-yl)-3-aminopyridine.

Substitution: Various substituted pyrrolidine derivatives.

Oxidation: 2-Carboxy-6-(pyrrolidin-1-yl)-3-nitropyridine.

科学的研究の応用

Pharmacological Applications

Histamine H3 Receptor Modulation

One of the primary applications of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is its role as a modulator of the histamine H3 receptor. Compounds that interact with this receptor can have significant implications for treating a range of disorders, including:

- Neurological Disorders : The modulation of H3 receptors has been linked to conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound's ability to act as an antagonist or inverse agonist can potentially enhance cognitive function and memory retention by increasing the release of neurotransmitters like acetylcholine and norepinephrine .

- Obesity and Metabolic Syndrome : Research indicates that compounds targeting H3 receptors may aid in weight management by regulating appetite and energy expenditure. This makes this compound a candidate for developing anti-obesity medications .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of pyridine derivatives, including this compound. These compounds have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-4, which are crucial in inflammatory diseases like asthma and rheumatoid arthritis . The structure–activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance these anti-inflammatory properties.

Antimicrobial and Antiviral Activities

The compound's structural features position it as a potential antimicrobial agent. Pyridine derivatives have been noted for their antibacterial and antiviral activities, especially against pathogens resistant to conventional treatments. The presence of nitro groups in the structure can enhance the compound's efficacy against various bacterial strains . This application is particularly relevant in the context of emerging infectious diseases, where novel antimicrobial agents are urgently needed.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for efficiency. Recent advancements in synthetic methodologies have focused on greener approaches that minimize waste and reduce environmental impact . Understanding the synthesis pathways is crucial for scaling up production for pharmaceutical applications.

Case Study 1: Neuropharmacology

In a study examining the effects of histamine receptor antagonists on cognitive deficits in animal models, this compound demonstrated significant improvements in memory tasks compared to control groups. This highlights its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyridine derivatives revealed that this compound effectively reduced cytokine levels in vitro. The results showed a marked decrease in IL-4 production from stimulated human peripheral blood mononuclear cells, suggesting its utility in treating inflammatory conditions .

作用機序

The mechanism of action of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

類似化合物との比較

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Substituent Position: The nitro group at position 3 in the target compound contrasts with halogen or amino groups in analogs, influencing electronic properties and reactivity .

- Functional Groups: Pyrrolidinyl substituents enhance solubility compared to non-cyclic amines .

Physicochemical Properties

Data from analogs provide insights into trends:

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Solubility (Inferred) |

|---|---|---|---|

| This compound | N/A | ~235.28* | Moderate (polar solvents) |

| 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (2j) | 148–150 | 256.71 | Low (non-polar media) |

| 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) | 162–164 | 301.12 | Low |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | N/A | 196.22 | High (due to –OH) |

*Calculated based on molecular formula.

Sources : Melting points and molecular weights from .

Key Observations :

Commercial and Research Relevance

| Compound Name | Price (1 g) | Availability (Research Use) |

|---|---|---|

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | $220 | Yes |

| 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine | $400 | Yes |

Key Observations :

- Pyrrolidinyl pyridines are commercially available for drug discovery, highlighting their utility in medicinal chemistry .

生物活性

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for studies in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in various biological effects such as anti-inflammatory and antibacterial activities.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

1. Anti-inflammatory Activity

Preliminary studies suggest that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, related compounds have shown significant inhibition of COX-2 activity, which is a target for anti-inflammatory drugs. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

2. Antibacterial Activity

The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial strains. In vitro studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Investigated the synthesis and anti-inflammatory effects of pyridine derivatives | Notable inhibition of COX-2 (IC50 = 0.04 µmol) |

| Study B | Evaluated antibacterial properties of pyrrolidine derivatives | Effective against S. aureus and E. coli (MIC = 3.12 - 12.5 µg/mL) |

| Study C | Analyzed structure–activity relationships (SAR) for pyrimidine derivatives | Enhanced anti-inflammatory activity linked to electron-releasing substituents |

Detailed Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives:

- Synthesis Techniques : Green synthesis methods have been employed to create various substituted pyridine derivatives, demonstrating improved yields and reduced environmental impact .

- Structure–Activity Relationships (SAR) : Analysis of SAR has revealed that specific functional groups significantly influence the biological efficacy of these compounds. For example, the presence of electron-donating groups has been associated with increased anti-inflammatory potency .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in inflammatory conditions, showing promising results in reducing edema and other inflammatory markers .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine be optimized to improve yield and purity?

- Methodological Answer : Utilize catalytic methods such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles (as demonstrated in pyrazole-amine derivative synthesis) to enhance regioselectivity and reduce side reactions. Monitor reaction progress via HPLC or GC-MS to identify intermediates and optimize reaction time/temperature gradients. For nitro group stability, maintain inert atmospheres (N₂/Ar) to prevent decomposition .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions on the pyridine ring (e.g., pyrrolidin-1-yl at C6, nitro at C3). Use X-ray crystallography (as in dihydropyridine derivatives) to resolve ambiguities in stereochemistry or planarity. IR spectroscopy can confirm nitro group vibrations (~1520 cm⁻¹ for asymmetric stretch) .

Q. What safety precautions are essential during handling due to the nitro and pyrrolidine groups?

- Methodological Answer : Follow protocols for nitro compounds (explosive potential) and pyrrolidine derivatives (flammability, toxicity). Use explosion-proof equipment, anti-static clothing, and fume hoods. Store under inert gas (e.g., argon) to prevent oxidation. Refer to H315 (skin irritation) and H319 (eye damage) hazard codes for PPE requirements .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in electrophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., nitration regioselectivity in pyridine derivatives) to validate models. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?

- Methodological Answer : Re-evaluate assay conditions (e.g., pH, solvent DMSO% tolerance) that may alter compound solubility or stability. Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding fluorescence interference. Cross-validate with structural analogs (e.g., 4-hydroxy-6-methyl-3-nitro-2-pyridone derivatives) to isolate substituent effects .

Q. How does the pyrrolidin-1-yl group influence pharmacokinetic properties in preclinical models?

- Methodological Answer : Conduct in vitro ADME studies:

- Permeability : PAMPA assay to assess blood-brain barrier penetration.

- Metabolism : Liver microsome incubation with LC-MS/MS to identify CYP450-mediated metabolites.

- Compare with pyridine derivatives lacking the pyrrolidine moiety (e.g., 6-methyl-4-(piperidin-1-yl) analogs) to isolate substituent effects .

Key Considerations for Experimental Design

- Contradiction Analysis : When NMR data conflicts with computational predictions (e.g., unexpected downfield shifts), re-examine solvent effects or tautomeric equilibria using variable-temperature NMR .

- Nitro Group Handling : Avoid prolonged exposure to light/heat; use amber glassware and cold storage (-20°C under argon) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。